2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry. It features a pyrazole ring fused with a pyridine ring, along with a carboxylic acid functional group that enhances its solubility and reactivity.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-c]pyridine derivative. Heterocycles are crucial in drug discovery due to their presence in many biologically active molecules. The synthesis of such compounds often involves various methods that allow for the introduction of different substituents, which can modify their biological properties and activities.
The synthesis of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization reactions. For instance:
Recent studies have explored microwave-assisted synthesis methods that improve yields and reduce reaction times, demonstrating the evolution of synthetic techniques in creating complex heterocycles .
The molecular structure of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can be represented as follows:
The structural data can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The compound can participate in various chemical reactions due to its functional groups:
These reactions enhance the versatility of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid in synthetic organic chemistry .
The mechanism of action for compounds like 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. This compound may exhibit pharmacological effects through:
Data from molecular docking studies often support these mechanisms by predicting binding affinities and interactions with target proteins .
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid are significant in medicinal chemistry:
Research continues to explore its full potential across various scientific fields .
The synthesis of 2-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid predominantly relies on cyclocondensation strategies employing functionalized pyrazole or pyridine precursors. A fundamental approach involves the reaction of 5-aminopyrazole derivatives with carbonyl-containing pyridine intermediates. Specifically, ethyl 2-chloro-3-cyanopyridine-4-carboxylate undergoes nucleophilic displacement with 4-methylphenylhydrazine, followed by intramolecular cyclization under acidic conditions to yield the pyrazolo[3,4-c]pyridine core. This methodology typically requires high temperatures (165-180°C) and polar aprotic solvents like ethylene glycol or DMF to facilitate ring closure [1] [2].
Alternative routes utilize pyridine-2(1H)-thione derivatives (e.g., ethylpyridine-2(1H)-thioacetate) reacted with hydrazine hydrate in refluxing ethanol. This pathway proceeds through nucleophilic attack at the electrophilic carbon adjacent to the thiocarbonyl group, followed by spontaneous cyclization and elimination of thiophenol to construct the bicyclic system. The carboxylic acid functionality is typically introduced via ester hydrolysis post-cyclization using alkaline conditions (NaOH/EtOH/H₂O), achieving yields of 75-85% after recrystallization [1] [8].
Table 1: Representative Cyclocondensation Routes and Yields
Precursor | Reagent | Conditions | Intermediate | Final Yield (%) |
---|---|---|---|---|
Ethyl 2-chloro-3-cyanopyridine-4-carboxylate | 4-Methylphenylhydrazine | Ethylene glycol, 165°C, 8h | Ethyl 2-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylate | 78% |
Ethylpyridine-2(1H)-thioacetate | Hydrazine hydrate | Ethanol, reflux, 12h | Ethyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate | 72% |
2-Chloronicotinonitrile | Methylhydrazine | DMF, 120°C, 6h | 3-Amino-1-(4-methylphenyl)pyrazolo[3,4-c]pyridine-4-carbonitrile | 68% |
Key limitations include moderate regioselectivity when using unsymmetrical precursors and the necessity for multi-step purification. Recent optimizations employ microwave irradiation (50-100W), reducing reaction times from hours to minutes (15-30 min) while improving yields to >90% by minimizing decomposition pathways [1] [2].
Nano-magnetic MOFs represent a breakthrough in sustainable synthesis of heterocyclic scaffolds like pyrazolo[3,4-c]pyridines. The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst enables efficient one-pot assembly of the target compound from 3-(cyanoacetyl)indole, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 4-methylbenzaldehyde via cooperative vinylogous anomeric-based oxidation (CVABO). This nanocatalyst features high surface area (>1200 m²/g), acid-base bifunctionality, and superparamagnetic properties allowing rapid retrieval using external magnets [4].
Reactions proceed under solvent-free conditions at 100°C, completing within 2-3 hours with 92-96% isolated yields. The mechanism involves:
Table 2: Performance of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ in Pyrazolo[3,4-c]pyridine Synthesis
Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
10 | 80 | 4 | 75 | 4 |
20 | 100 | 2.5 | 94 | 7 |
30 | 100 | 2 | 96 | 7 |
20 | 120 | 1.5 | 92 | 5 |
Compared to homogeneous catalysts (e.g., piperidine/acetic acid), this system eliminates aqueous workup requirements and maintains >90% activity after seven cycles due to phosphonate stabilization of Cr(III) sites. The cooperative catalysis effect reduces energy barriers for ring closure by 28 kcal/mol versus thermal pathways, confirmed by DFT studies [4].
Regiocontrol in pyrazolo[3,4-c]pyridines presents challenges due to:
N1 Functionalization: Selective alkylation/arylation requires pre-protection strategies. The 4-methylphenyl group is introduced via Pd-catalyzed Buchwald-Hartwig coupling using 5-bromo-1H-pyrazolo[3,4-c]pyridine-4-ethyl carboxylate, Pd₂(dba)₃, XPhos, and 4-methylaniline in toluene at 110°C. This achieves >98% N1-selectivity due to steric hindrance from the adjacent carboxylate [3] [5].
C3 Modification: Electrophilic bromination using NBS in DMF selectively functionalizes C3 (ortho to pyridine nitrogen), enabling Suzuki-Miyaura cross-coupling for biaryl derivatives. Computational studies (M06-2X/6-311+G**) reveal the C3 position has the highest Fukui electrophilicity index (f⁻=0.152) in the 1-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid tautomer [4] [5].
Table 3: Regioselective Reactions on Pyrazolo[3,4-c]pyridine Scaffold
Position | Reaction Type | Conditions | Key Regiocontrol Feature | Yield (%) |
---|---|---|---|---|
N1 | Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos, KOtBu, toluene, 110°C | Chelation-assisted by carboxylate | 92 |
C3 | Bromination | NBS (1.05 eq), DMF, 0°C→25°C | Electrophilic aromatic substitution | 88 |
C3 | Suzuki coupling | 3-Bromo derivative, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Halogen-selective oxidative addition | 85 |
N1/C3 | One-pot bis-functionalization | (i) PMB-protection at N1, (ii) C3 bromination, (iii) Deprotection | Orthogonal protecting groups | 78 |
Notably, the carboxylic acid at C4 directs regiochemistry via coordination to metal catalysts (Pd, Cu) or through steric blockade, suppressing N2-alkylation by >50:1 selectivity. This facilitates late-stage diversification for structure-activity relationship studies of kinase inhibitors without requiring protecting groups [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: